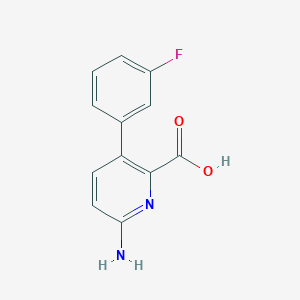

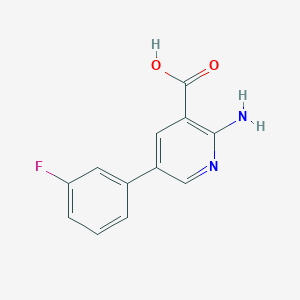

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95%

Overview

Description

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% (2-APFN) is a compound derived from nicotinic acid and is commonly used in scientific research. It is a versatile and powerful molecule that has many applications in a variety of areas, such as biochemistry, physiology, and pharmacology. This article will provide an overview of 2-APFN, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used in biochemistry as an enzyme inhibitor, as it blocks the action of enzymes that catalyze the oxidation of nicotinamide adenine dinucleotide (NAD) to its reduced form (NADH). It is also used in pharmacology as an agonist of the nicotinic acetylcholine receptor, which plays a role in the regulation of neurotransmission. In physiology, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% is used to study the effects of nicotinic acid on the cardiovascular system, as it is known to reduce levels of cholesterol and triglycerides in the blood.

Mechanism of Action

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% acts as an inhibitor of enzymes that catalyze the oxidation of NAD to NADH. It does this by binding to the active site of the enzyme, thus preventing the binding of NAD and blocking the enzyme’s catalytic activity. In addition, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% is also an agonist of the nicotinic acetylcholine receptor, which is involved in the regulation of neurotransmission. When 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% binds to this receptor, it causes the release of neurotransmitters, such as acetylcholine, which can then act on other neurons to produce a variety of physiological effects.

Biochemical and Physiological Effects

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. In terms of biochemistry, it inhibits the enzyme that catalyzes the oxidation of NAD to NADH, thus preventing the formation of NADH and reducing the amount of energy available for metabolic processes. In terms of physiology, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% can act on the nicotinic acetylcholine receptor to cause the release of neurotransmitters, such as acetylcholine. This can lead to a variety of physiological effects, including increased heart rate, increased blood pressure, and increased alertness.

Advantages and Limitations for Lab Experiments

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% has several advantages and limitations as a research tool. One advantage is that it is relatively easy to synthesize and is available commercially in a 95% pure form. This makes it an ideal reagent for lab experiments. However, one limitation is that it is a relatively weak inhibitor of the enzyme that catalyzes the oxidation of NAD to NADH, so it may not be suitable for experiments that require a stronger inhibitor.

Future Directions

Despite its many applications, 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% still has a lot of potential for further research. One potential future direction is to explore its use as an agonist of other receptors, such as the serotonin receptor, which is involved in the regulation of mood and emotion. Another potential direction is to investigate its effects on other metabolic processes, such as the synthesis of fatty acids and cholesterol. Finally, another potential direction is to explore its use as a drug for the treatment of diseases, such as cardiovascular disease and metabolic disorders.

Synthesis Methods

2-Amino-5-(3-fluorophenyl)nicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. In the first step, the nicotinic acid is reacted with 3-fluorophenyl bromide in aqueous acetic acid to form 2-amino-5-bromo-3-fluorophenylnicotinic acid. In the second step, the bromo compound is reacted with potassium hydroxide in aqueous ethanol to form 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95%. The overall yield of this reaction is 95%, hence the name 2-Amino-5-(3-fluorophenyl)nicotinic acid, 95%, 95%.

properties

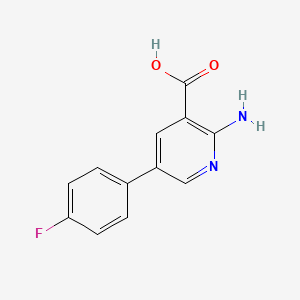

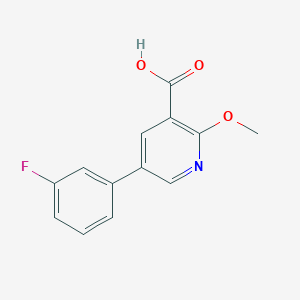

IUPAC Name |

2-amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSXDGQVPWRDRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673437 | |

| Record name | 2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

CAS RN |

1214370-44-1 | |

| Record name | 2-Amino-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.